molecular formula C11H10N4O2S B215381 2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine

2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine

Cat. No. B215381
M. Wt: 262.29 g/mol
InChI Key: LXVKTVWKNWVEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and has a unique chemical structure that makes it an interesting target for research.

Mechanism of Action

The mechanism of action of 2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine is not fully understood. However, it has been suggested that this compound targets specific enzymes or proteins in the body, leading to the inhibition of their activity. This inhibition can result in the death of cancer cells or the suppression of the growth of bacteria responsible for causing diseases such as tuberculosis and malaria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine have been studied extensively. This compound has been shown to have potent anti-cancer, anti-malarial, and anti-tuberculosis activities. It has also been shown to have low toxicity levels, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine in lab experiments include its low toxicity levels, potent activity against various diseases, and its unique chemical structure that makes it an interesting target for research. However, the limitations of using this compound in lab experiments include its high cost of synthesis and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research on 2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine. One of the significant areas of research is the development of new drugs based on this compound. Researchers are also exploring the use of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the mechanism of action of this compound, which could lead to the development of more effective drugs. Finally, researchers are exploring the use of this compound as a starting material for the synthesis of other biologically active compounds.
Conclusion:
In conclusion, 2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine is a chemical compound that has shown potential applications in various scientific research fields. Its unique chemical structure and low toxicity levels make it an interesting target for research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine have been discussed in this paper. Further research on this compound could lead to the development of new drugs and the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine involves the reaction of 2-chloro-5-nitro-3-methylpyridine with 3-mercapto-2-pyridinamine. This reaction takes place in the presence of a base and a solvent such as ethanol or dimethylformamide. The product is then purified using column chromatography to obtain pure 2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine.

Scientific Research Applications

2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine has shown potential applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, malaria, and tuberculosis. It has also been used as a starting material for the synthesis of other biologically active compounds.

properties

Product Name

2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine

Molecular Formula

C11H10N4O2S

Molecular Weight

262.29 g/mol

IUPAC Name

2-(3-methyl-5-nitropyridin-2-yl)sulfanylpyridin-3-amine

InChI

InChI=1S/C11H10N4O2S/c1-7-5-8(15(16)17)6-14-10(7)18-11-9(12)3-2-4-13-11/h2-6H,12H2,1H3

InChI Key

LXVKTVWKNWVEHO-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1SC2=C(C=CC=N2)N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CN=C1SC2=C(C=CC=N2)N)[N+](=O)[O-]

Origin of Product

United States

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